N-ethyl-N-(4-{2-[(2-methylphenyl)amino]-2-oxoethyl}-3-oxo-3,4-dihydroquinoxalin-2-yl)acetamide
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Overview
Description
N-ethyl-N-(4-{2-[(2-methylphenyl)amino]-2-oxoethyl}-3-oxo-3,4-dihydroquinoxalin-2-yl)acetamide is a complex organic compound with a unique structure that includes a quinoxaline core, an acetamide group, and an ethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-ethyl-N-(4-{2-[(2-methylphenyl)amino]-2-oxoethyl}-3-oxo-3,4-dihydroquinoxalin-2-yl)acetamide typically involves multiple steps:
Formation of the Quinoxaline Core: This can be achieved by the condensation of o-phenylenediamine with a diketone.
Introduction of the Acetamide Group: The acetamide group can be introduced through an acylation reaction using acetic anhydride or acetyl chloride.
Attachment of the Ethyl Group: The ethyl group can be introduced via an alkylation reaction using ethyl iodide or ethyl bromide.
Final Coupling: The final step involves coupling the quinoxaline core with the acetamide and ethyl groups under suitable conditions, often using a catalyst such as palladium on carbon.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
N-ethyl-N-(4-{2-[(2-methylphenyl)amino]-2-oxoethyl}-3-oxo-3,4-dihydroquinoxalin-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the acetamide group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of quinoxaline derivatives with additional oxygen functionalities.
Reduction: Formation of reduced quinoxaline derivatives.
Substitution: Formation of substituted acetamide derivatives.
Scientific Research Applications
N-ethyl-N-(4-{2-[(2-methylphenyl)amino]-2-oxoethyl}-3-oxo-3,4-dihydroquinoxalin-2-yl)acetamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmaceutical intermediate and for its biological activities.
Organic Synthesis: Used as a building block for the synthesis of more complex organic molecules.
Material Science: Investigated for its potential use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-ethyl-N-(4-{2-[(2-methylphenyl)amino]-2-oxoethyl}-3-oxo-3,4-dihydroquinoxalin-2-yl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- N-(2-methylphenyl)acetamide
- N-(4-methoxyphenyl)-N-methylacetamide
- N-(4-acetyl-2-methylphenyl)acetamide
Uniqueness
N-ethyl-N-(4-{2-[(2-methylphenyl)amino]-2-oxoethyl}-3-oxo-3,4-dihydroquinoxalin-2-yl)acetamide is unique due to its specific combination of functional groups and its quinoxaline core. This structure imparts distinct chemical and biological properties that differentiate it from other similar compounds.
Properties
Molecular Formula |
C21H22N4O3 |
---|---|
Molecular Weight |
378.4 g/mol |
IUPAC Name |
2-[3-[acetyl(ethyl)amino]-2-oxoquinoxalin-1-yl]-N-(2-methylphenyl)acetamide |
InChI |
InChI=1S/C21H22N4O3/c1-4-24(15(3)26)20-21(28)25(18-12-8-7-11-17(18)23-20)13-19(27)22-16-10-6-5-9-14(16)2/h5-12H,4,13H2,1-3H3,(H,22,27) |
InChI Key |
JIXQKUORXBUBJM-UHFFFAOYSA-N |
Canonical SMILES |
CCN(C1=NC2=CC=CC=C2N(C1=O)CC(=O)NC3=CC=CC=C3C)C(=O)C |
Origin of Product |
United States |
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